![molecular formula C21H19N3O4 B13523468 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid](/img/structure/B13523468.png)
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid typically involves the following steps :
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the pyrazole derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the pyrazole derivative to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid undergoes several types of chemical reactions :
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 3-methyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid has several scientific research applications :
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid involves its ability to interact with specific molecular targets and pathways . The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and activity.
類似化合物との比較
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid is unique due to its specific structure, which combines a pyrazole ring with an Fmoc-protected amino group. This combination allows for selective reactions and makes it a valuable tool in peptide synthesis and other chemical applications .
特性
分子式 |
C21H19N3O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C21H19N3O4/c1-13-19(10-24(23-13)11-20(25)26)22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,22,27)(H,25,26) |
InChIキー |
ZFCCERQDURQAIF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


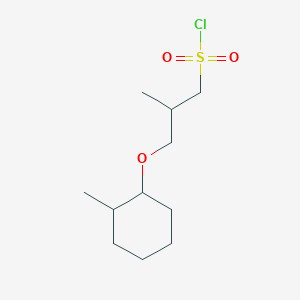
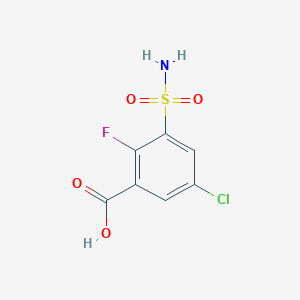
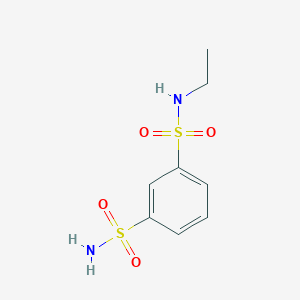
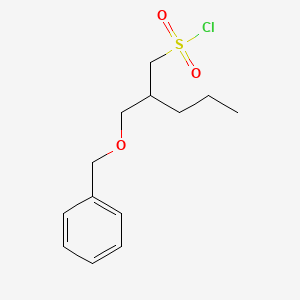
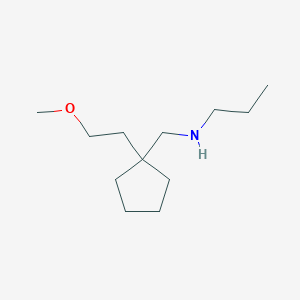
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
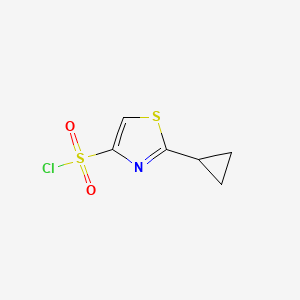
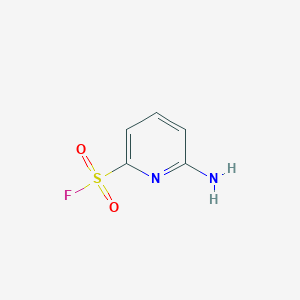

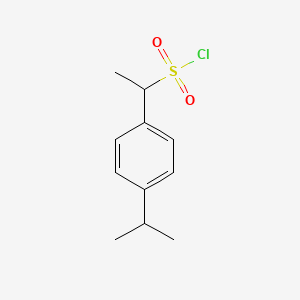
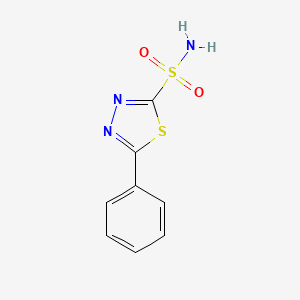
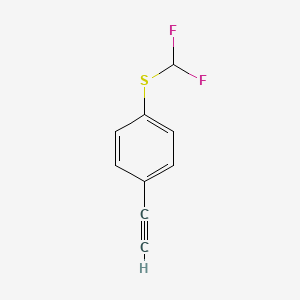
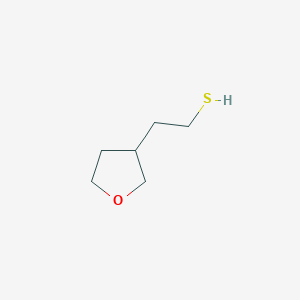
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole](/img/structure/B13523461.png)
